FsPP Exhibits Sub-Micromolar Competitive Inhibition of E. coli UPPS with 10⁷-Fold Slower Catalytic Turnover Than the Native Substrate FPP
FsPP acts as a potent competitive inhibitor of Escherichia coli undecaprenyl pyrophosphate synthase (UPPS), a validated antibacterial target in peptidoglycan biosynthesis. The thiopyrophosphate analogue displays a Ki value of 0.2 μM against E. coli UPPS, placing it in the same affinity range as the native substrate FPP (Km = 0.3 μM) [1]. However, FsPP serves as an exceptionally poor substrate: its kcat value of 3.1 × 10⁻⁷ s⁻¹ is approximately 10⁷-fold (ten-million-fold) smaller than the kcat of FPP (2.1 s⁻¹) measured under identical conditions [2]. This combination—near-native binding affinity coupled with negligible turnover—makes FsPP a uniquely powerful dead-end inhibitor for trapping the enzyme–substrate complex in kinetic and structural studies. In contrast, the shorter-chain analogue geranyl thiopyrophosphate (GsPP) exhibits a Ki of 24.8 μM against avian FPPS, representing a ~124-fold weaker inhibition constant [3]. The IC₅₀ of FsPP against E. coli UPPS was independently confirmed using a fluorescent substrate analogue (MANT-O-GPP) in a real-time chain elongation assay, further validating its utility as a reference inhibitor for assay development [4].
| Evidence Dimension | UPPS inhibition constant (Ki) and catalytic turnover number (kcat) |
|---|---|
| Target Compound Data | FsPP: Ki = 0.2 μM; kcat = 3.1 × 10⁻⁷ s⁻¹ (against E. coli UPPS) |
| Comparator Or Baseline | FPP (native substrate): Km = 0.3 μM; kcat = 2.1 s⁻¹ (against E. coli UPPS); GsPP (shorter-chain analogue): Ki = 24.8 μM (against avian FPPS) |
| Quantified Difference | FsPP kcat is ~6.8 × 10⁶-fold smaller than FPP kcat (approximately 10⁷-fold difference); FsPP Ki is ~124-fold more potent than GsPP Ki (0.2 μM vs. 24.8 μM) |
| Conditions | E. coli UPPS assay: 100 mM Hepes/KOH (pH 7.5), 50 mM KCl, 0.5 mM MgCl₂, 0.1% Triton X-100, [¹⁴C]IPP consumption; avian FPPS assay for GsPP comparison |
Why This Matters
For researchers procuring a UPPS inhibitor, FsPP provides near-substrate affinity with negligible catalytic conversion, enabling unambiguous trapping of the pre-catalytic enzyme conformation—a capability that GsPP or FPP cannot deliver.
- [1] Guo R-T, Ko T-P, Chen AP-C, Kuo C-J, Wang AH-J, Liang P-H. Substrate and product specificities of cis-type undecaprenyl pyrophosphate synthase. Biochem J. 2005;386(Pt 1):169–176. doi:10.1042/BJ20040785 (FPP Km = 0.3 μM, kcat = 2.1 s⁻¹ for E. coli UPPS.) View Source
- [2] Chen AP-C, Chang S-Y, Lin Y-C, et al. Probing the Conformational Change of Escherichia coli Undecaprenyl Pyrophosphate Synthase during Catalysis Using an Inhibitor and Tryptophan Mutants. J Biol Chem. 2002;277(9):7369–7376. (FsPP Ki = 0.2 μM, kcat = 3.1 × 10⁻⁷ s⁻¹.) View Source
- [3] Phan RM, Poulter CD. Synthesis of (S)-isoprenoid thiodiphosphates as substrates and inhibitors. J Org Chem. 2001;66(20):6705–6710. (GsPP KI = 24.8 μM for avian FPPS.) View Source
- [4] Teng K-H, Chen AP-C, Kuo C-J, Li Y-C, Liu H-G, Chen C-T, Liang P-H. Fluorescent substrate analog for monitoring chain elongation by undecaprenyl pyrophosphate synthase in real time. Anal Biochem. 2011;417(1):136–141. (FsPP IC₅₀ confirmed via MANT-O-GPP fluorescent assay.) View Source
